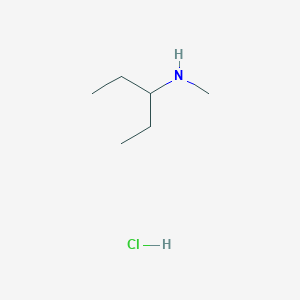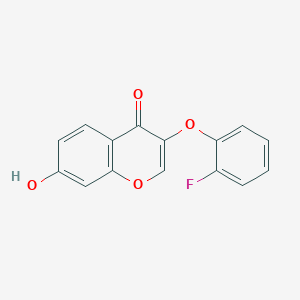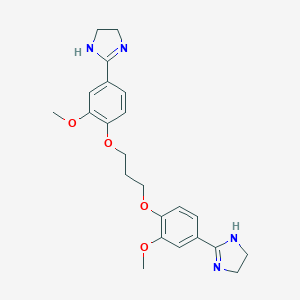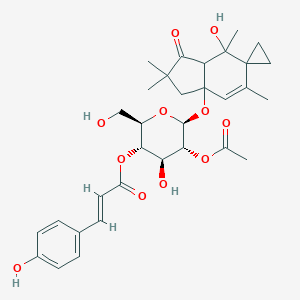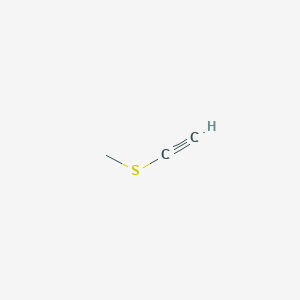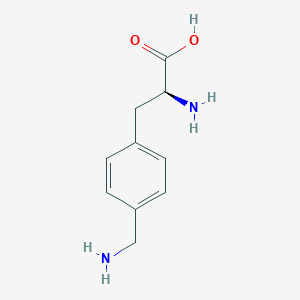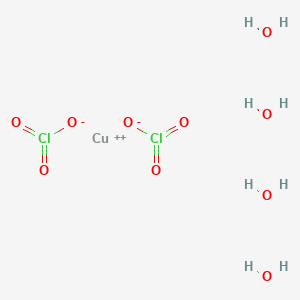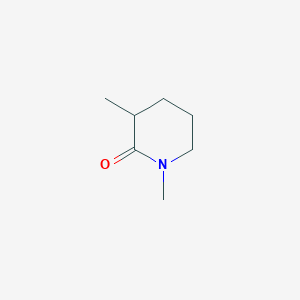
2-Piperidinone, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 1,3-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as N,N-dimethyl-2-piperidone, and it has a molecular formula of C7H13NO.
Mécanisme D'action
The exact mechanism of action of 2-Piperidinone, 1,3-dimethyl- is not fully understood. However, studies have suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. It has also been shown to interact with voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Piperidinone, 1,3-dimethyl- exhibits anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been shown to have sedative effects and may act as a muscle relaxant. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Piperidinone, 1,3-dimethyl- in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-Piperidinone, 1,3-dimethyl-. One area of focus could be the development of new drugs based on this compound, particularly for the treatment of neurological disorders such as epilepsy and anxiety. Another direction could be the synthesis of new bioactive molecules using 2-Piperidinone, 1,3-dimethyl- as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Piperidinone, 1,3-dimethyl- can be achieved through various methods, including the reaction of 2-piperidinone with formaldehyde and methanol or the reaction of 2-piperidinone with dimethyl sulfate and sodium hydroxide. Another common method involves the reaction of piperidine with formaldehyde and methylamine.
Applications De Recherche Scientifique
2-Piperidinone, 1,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been used as a building block in the synthesis of various bioactive molecules, such as alkaloids and natural products.
Propriétés
Numéro CAS |
1690-76-2 |
|---|---|
Nom du produit |
2-Piperidinone, 1,3-dimethyl- |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1,3-dimethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-6-4-3-5-8(2)7(6)9/h6H,3-5H2,1-2H3 |
Clé InChI |
RJLKIAGOYBARJG-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1=O)C |
SMILES canonique |
CC1CCCN(C1=O)C |
Autres numéros CAS |
1690-76-2 |
Synonymes |
1,3-Dimethyl-piperidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




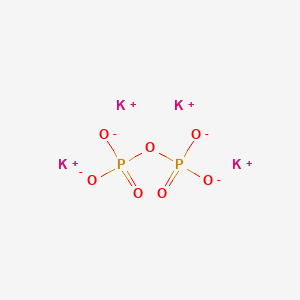
![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
